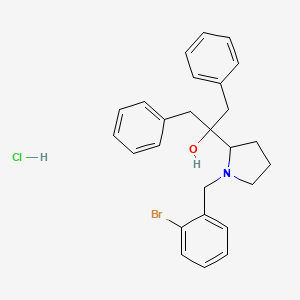
alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenylmethyl groups and the bromophenylmethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Alpha,alpha-Bis(phenylmethyl)-1-((bromophenyl)methyl)-2-pyrrolidinemethanol hydrochloride can be compared with other similar compounds, such as:
Alpha,alpha-Bis(phenylmethyl)-2-pyrrolidinemethanol: Lacks the bromophenylmethyl group, resulting in different reactivity and applications.
Alpha,alpha-Bis(phenylmethyl)-1-((chlorophenyl)methyl)-2-pyrrolidinemethanol hydrochloride:
Properties
CAS No. |
79808-79-0 |
|---|---|
Molecular Formula |
C26H29BrClNO |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
2-[1-[(2-bromophenyl)methyl]pyrrolidin-2-yl]-1,3-diphenylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C26H28BrNO.ClH/c27-24-15-8-7-14-23(24)20-28-17-9-16-25(28)26(29,18-21-10-3-1-4-11-21)19-22-12-5-2-6-13-22;/h1-8,10-15,25,29H,9,16-20H2;1H |
InChI Key |
CYYHNHMTPAABQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2Br)C(CC3=CC=CC=C3)(CC4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















